3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one
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Overview
Description
3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 3-phenoxypropylamine with 2-aminophenol in the presence of a suitable dehydrating agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.
Starting Materials: 3-Phenoxypropylamine and 2-Aminophenol.
Dehydrating Agent: Commonly used agents include phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Reaction Conditions: The reaction is usually carried out under reflux conditions in an inert solvent such as toluene or xylene.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzoxazoles with various functional groups.
Scientific Research Applications
3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Phenoxypropyl Bromide: Used as an intermediate in organic synthesis.
3-Methyl-2-phenyl-1H-indole: Known for its antiproliferative and topoisomerase II inhibitory activities.
Pyridazinone Derivatives: Investigated for their corrosion inhibition properties and biological activities.
Uniqueness
3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one is unique due to its benzoxazole core, which imparts specific chemical and biological properties
Properties
IUPAC Name |
3-(3-phenoxypropyl)-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16-17(14-9-4-5-10-15(14)20-16)11-6-12-19-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBFGVIAAKOILU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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